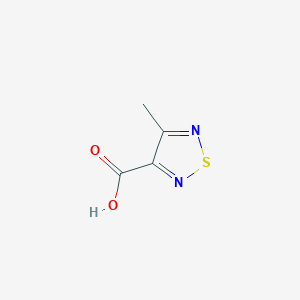
4-Methyl-1,2,5-thiadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,2,5-thiadiazole-3-carboxylic acid is a chemical compound with the molecular formula C4H4N2O2S . It is used as an agrochemical antiviral agent, fungicide, and insecticide .
Synthesis Analysis
The synthesis of 4-Methyl-1,2,5-thiadiazole-3-carboxylic acid and its derivatives has been reported in several studies . For instance, 15 new hydrazide–hydrazones of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid were synthesized and obtained in good yields (57–98%). These synthesized substances are stable solids and can be dissolved in DMSO at room temperature .Molecular Structure Analysis
The molecular structure of 4-Methyl-1,2,5-thiadiazole-3-carboxylic acid consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The molecular weight of this compound is 144.15 .Chemical Reactions Analysis
The chemical reactions involving 4-Methyl-1,2,5-thiadiazole-3-carboxylic acid have been studied in the context of its derivatives. For example, the experimental lipophilicity of new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide was determined using reversed-phase thin-layer chromatography .Physical And Chemical Properties Analysis
4-Methyl-1,2,5-thiadiazole-3-carboxylic acid is a white to light yellow crystal powder . It has a molecular weight of 144.152 Da and a monoisotopic mass of 143.999344 Da .Scientific Research Applications
Antimicrobial Activity
The compound has been used in the synthesis of a series of derivatives that have shown potential antimicrobial effects, mainly against Gram-positive bacteria . For instance, a derivative with the 5-nitro-2-furoyl moiety showed significant bioactivity .
Organic Synthesis
4-Methyl-1,2,5-thiadiazole-3-carboxylic acid is a useful compound in organic synthesis . It can be used to create a variety of novel compounds with potential biological activities .
Lipophilicity Studies
The compound and its derivatives have been used in studies to understand their lipophilicity . Lipophilicity is an important factor in determining how a compound is absorbed, distributed, metabolized, and excreted in the body .
Antibiotic Research
The compound is used in the development of new antibiotics . With the rise of antibiotic-resistant bacteria, there is a need for new molecules with potential antimicrobial activity .
Anticancer Research
1,3,4-Thiadiazole moiety, which is present in the compound, has various biological activities including anticancer . Therefore, the compound could be used in the development of new anticancer drugs .
Antidiabetic Research
The 1,3,4-Thiadiazole moiety is also known for its antidiabetic activity . This suggests that the compound could be used in the research and development of new antidiabetic drugs .
Antihypertensive Research
The 1,3,4-Thiadiazole moiety is known for its antihypertensive activity . This suggests that the compound could be used in the research and development of new antihypertensive drugs .
Anti-inflammatory Research
The 1,3,4-Thiadiazole moiety is known for its anti-inflammatory activity . This suggests that the compound could be used in the research and development of new anti-inflammatory drugs .
Safety And Hazards
This compound may cause serious eye irritation, skin irritation, and respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, it should be washed off with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Future Directions
The future directions for the research and development of 4-Methyl-1,2,5-thiadiazole-3-carboxylic acid and its derivatives could involve further exploration of their antimicrobial activities and potential applications in the field of medicine . More research is needed to fully understand their mechanisms of action and to optimize their synthesis processes.
properties
IUPAC Name |
4-methyl-1,2,5-thiadiazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c1-2-3(4(7)8)6-9-5-2/h1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOVZUMWLKAMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSN=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,2,5-thiadiazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methoxyphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2800175.png)
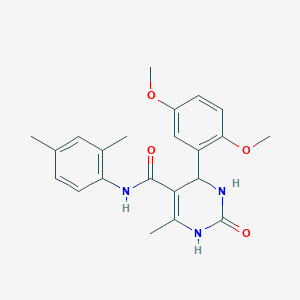


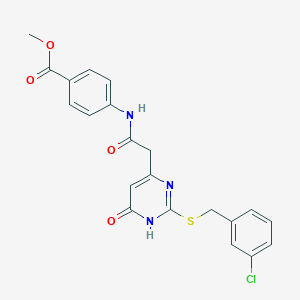

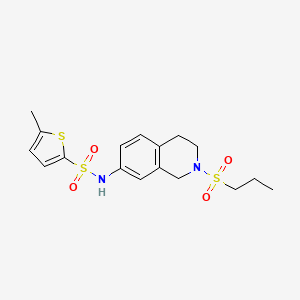
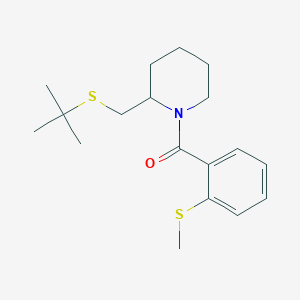
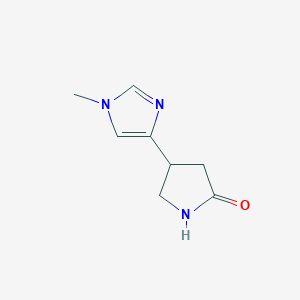
![Methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2800187.png)
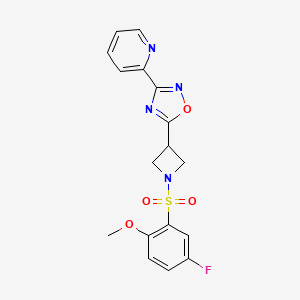
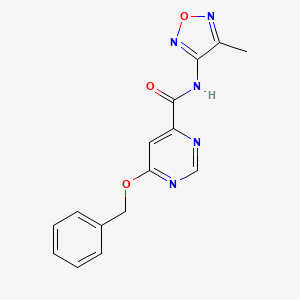
![[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/no-structure.png)
![Butyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro-6H,7H,8H,9H-1,3-diazaperhydroepino[1,2-h]purin-3-yl]acetate](/img/structure/B2800196.png)